molecular formula C16H14N4 B6457770 N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine CAS No. 2549018-67-7

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine

Cat. No.: B6457770
CAS No.: 2549018-67-7
M. Wt: 262.31 g/mol
InChI Key: HTOGNFWHICYPOS-UHFFFAOYSA-N
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Description

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine is a heterocyclic compound that combines the structural features of quinoline and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of a quinoline derivative with a pyrimidine precursor under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield fully hydrogenated derivatives.

Scientific Research Applications

N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

    Quinoline derivatives: These compounds share the quinoline structure and have similar biological activities.

    Pyrimidine derivatives: These compounds share the pyrimidine structure and are used in various therapeutic applications.

Uniqueness: N-cyclopropyl-5-(quinolin-5-yl)pyrimidin-2-amine is unique due to its combined quinoline and pyrimidine structures, which may confer distinct biological activities and therapeutic potential compared to other compounds.

Properties

IUPAC Name

N-cyclopropyl-5-quinolin-5-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-3-13(14-4-2-8-17-15(14)5-1)11-9-18-16(19-10-11)20-12-6-7-12/h1-5,8-10,12H,6-7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOGNFWHICYPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=N2)C3=C4C=CC=NC4=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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